molecular formula C13H18N4O4S B2959606 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea CAS No. 2034204-48-1

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B2959606
CAS RN: 2034204-48-1
M. Wt: 326.37
InChI Key: ANIFFYCNCPROPE-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a synthetic compound that is used in the development of drugs for the treatment of various diseases such as cancer and Alzheimer's.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea involves the inhibition of various enzymes and proteins that are involved in the development of cancer and Alzheimer's disease. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has the potential to be used in the development of drugs for the treatment of Alzheimer's disease. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for the research on 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea include the development of drugs for the treatment of cancer and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of this compound in humans. The compound can also be modified to improve its potency and selectivity towards specific enzymes and proteins. Additionally, research can be conducted on the potential use of this compound in other diseases and medical conditions.

Synthesis Methods

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea involves the reaction of 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine with 4-methyl-2-thiocyanatobenzimidazole. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various methods such as chromatography and recrystallization.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea has various scientific research applications. It is used in the development of drugs for the treatment of cancer, Alzheimer's, and other diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-9-8-22-13(15-9)16-12(20)14-4-6-21-7-5-17-10(18)2-3-11(17)19/h8H,2-7H2,1H3,(H2,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFFYCNCPROPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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